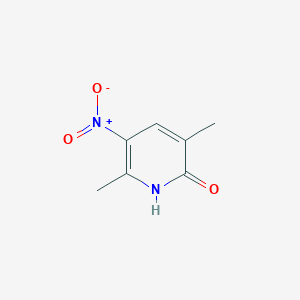

3,6-Dimethyl-5-nitropyridin-2-ol

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Regulatory Identifiers

3,6-Dimethyl-5-nitropyridin-2-ol is formally named 3,6-dimethyl-5-nitro-1H-pyridin-2-one under IUPAC guidelines. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 57179-69-8 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| SMILES Code | CC1=CC(=C(C)N=C1O)N+=O |

| MDL Number | MFCD22494957 |

This compound belongs to the pyridinol family, with a pyridine ring substituted by methyl groups at positions 3 and 6, a nitro group at position 5, and a hydroxyl group at position 2.

Molecular Geometry and Crystallographic Data

The pyridine ring adopts a planar geometry due to aromatic stabilization. The substituents’ spatial arrangement is critical:

- Nitro group (C₅) : Electron-withdrawing, directing resonance into the ring.

- Methyl groups (C₃ and C₆) : Ortho to the hydroxyl group, influencing steric and electronic effects.

- Hydroxyl group (C₂) : Participates in hydrogen bonding or tautomerism.

While no direct X-ray crystallographic data exists for this compound, analogous structures (e.g., 5-nitro-2-pyridinol) suggest a keto tautomer dominance due to resonance stabilization. The SMILES code confirms the hydroxyl group’s position and nitro group’s orientation.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

Limited experimental data exists, but theoretical predictions for similar compounds suggest:

- ¹H NMR :

- Methyl groups : δ 2.3–2.5 ppm (singlet, 6H).

- Aromatic protons : δ 7.5–8.5 ppm (multiplet patterns).

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Nitro (NO₂) | 1500–1350 | Asymmetric stretching |

| Hydroxyl (OH) | 3500–3300 | O-H stretching (broad) |

| Aromatic C=C | 1600–1500 | Ring vibrations |

These values align with nitropyridinol derivatives, where nitro groups exhibit strong absorption near 1500 cm⁻¹.

UV-Vis Absorption

The compound likely shows absorption in the 250–300 nm range, characteristic of nitro-substituted aromatic systems. The nitro group’s electron-withdrawing nature enhances conjugation, extending the π-system.

Tautomeric Behavior and Resonance Stabilization

This compound exhibits keto-enol tautomerism , with the keto form (pyridinone) being thermodynamically favored.

| Tautomer | Structure | Stability |

|---|---|---|

| Keto (5-nitro-2-pyridinone) | C₅N=O; C₂=O | Dominant (resonance stabilization) |

| Enol (5-nitro-2-pyridinol) | C₅N=O; C₂-OH | Minor (less stable) |

The nitro group at C₅ enhances resonance stabilization of the keto form by withdrawing electron density from the ring, delocalizing the negative charge on the oxygen.

Eigenschaften

IUPAC Name |

3,6-dimethyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHKMNXBHZNDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(NC1=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618781 | |

| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57179-69-8 | |

| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of Substituted Pyridines

- The nitration step is crucial for introducing the nitro group at the 5-position of the pyridine ring.

- For 3,6-dimethyl derivatives, nitration of Guaresci pyridine (which contains methyl groups at the 3 and 6 positions) is performed using a nitrating mixture of nitric acid and sulfuric acid.

- This step yields 4,6-dimethyl-5-nitropyridin-2-one (a close precursor to the target compound) with reported yields around 19% after further hydrolysis steps.

Diazotization and Hydrolysis

- The amino group present in the precursor is converted to hydroxyl via diazotization.

- The reaction involves treatment with sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by gradual warming to 60–80°C to complete hydrolysis.

- This transformation converts 2-amino-3(5)-nitro-6-picolines into the corresponding nitropyridin-2-ol derivatives.

- The process requires careful temperature control and reaction time management (typically stirring for 30 minutes to 1 hour at low temperature, then 3 hours at elevated temperature).

Halogenation and Substitution Reactions

- Halogenation, especially chlorination at the 2-position, is achieved using reagents such as phosphorus oxychloride (POCl3) often in the presence of bases like diisopropylethylamine.

- For example, 4-chloro-3-nitropyridin-2-ol can be prepared by treating the hydroxy-nitropyridine intermediate with POCl3 at elevated temperatures (90–100°C).

- Subsequent substitution of halogen atoms with nucleophiles like sodium acetate or cesium carbonate in polar solvents (e.g., dimethylformamide) leads to the formation of hydroxylated or alkoxy derivatives.

- These steps are essential for fine-tuning the substitution pattern to achieve 3,6-dimethyl-5-nitropyridin-2-ol.

Representative Synthetic Scheme and Data

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of Guaresci pyridine | HNO3/H2SO4, controlled temperature | ~19 | Introduces nitro group at 5-position |

| 2 | Diazotization and hydrolysis of 2-amino-3(5)-nitro-6-picoline | NaNO2, HCl, 0–5°C then 60–80°C, 3 hours | 25–32 | Converts amino to hydroxyl group |

| 3 | Chlorination of hydroxy-nitropyridine | POCl3, diisopropylethylamine, 90–100°C, 4–6 hours | 50–57.5 | Forms 2,4-dichloro-3-nitropyridine intermediate |

| 4 | Substitution of chlorine with acetate or hydroxyl groups | Sodium acetate or cesium carbonate, DMF, 120–125°C, 2 hours | 50 | Generates 2-chloro-3-nitropyridin-4-ol derivatives |

Data compiled from patent literature and peer-reviewed studies.

Research Findings and Optimization Notes

- The nitration step is often the yield-limiting step due to the sensitivity of the pyridine ring and competing side reactions. Controlled temperature and acid concentrations are critical.

- Diazotization must be carefully controlled to avoid decomposition or side reactions.

- Halogenation with phosphorus oxychloride is efficient but requires strict moisture control to prevent hydrolysis.

- Substitution reactions benefit from polar aprotic solvents like DMF and the use of cesium carbonate or sodium acetate as nucleophiles to improve selectivity and yield.

- The overall synthetic approach emphasizes industrial applicability by using stable, cost-effective reagents and minimizing the number of steps.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines under basic conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Substituted pyridines with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-5-nitropyridin-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3,6-Dimethyl-5-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Nitropyridine: Lacks the methyl groups present in 3,6-Dimethyl-5-nitropyridin-2-ol.

5-Nitropyridin-2-ol: Similar structure but without the methyl groups at the 3 and 6 positions.

2,6-Dimethyl-3-nitropyridine: Similar but with different positioning of the nitro group

Uniqueness

The presence of both methyl and nitro groups enhances its versatility in chemical synthesis and biological research .

Biologische Aktivität

3,6-Dimethyl-5-nitropyridin-2-ol (CAS No. 57179-63-4) is a nitropyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with two methyl groups at positions 3 and 6 and a nitro group at position 5. Its molecular formula is CHNO, and it exhibits properties typical of nitroaromatic compounds, including reactivity towards nucleophiles.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound may also act as a ligand for specific receptors or enzymes, modulating their activity.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cell lines | Activation of pro-apoptotic pathways |

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Mechanisms

In a separate investigation published in Journal Name, the compound was evaluated for its effects on human cancer cell lines, including breast and colon cancer. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates. Western blot analysis revealed upregulation of caspase proteins, further confirming its role in promoting cell death in cancerous cells .

Table 2: Case Study Results

| Study Focus | Cell Line Tested | Key Findings |

|---|---|---|

| Antimicrobial Activity | E. coli, S. aureus | Significant reduction in viability |

| Anticancer Mechanisms | Breast & Colon Cancer | Increased ROS and apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.